molecular formula C9H11FO2 B8800035 1-(2-Fluoro-6-methoxyphenyl)ethanol

1-(2-Fluoro-6-methoxyphenyl)ethanol

Cat. No.: B8800035
M. Wt: 170.18 g/mol
InChI Key: SFEDCUUVUWBXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-6-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C9H11FO2 and its molecular weight is 170.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

1-(2-fluoro-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11FO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6,11H,1-2H3

InChI Key

SFEDCUUVUWBXHH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1F)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-6-methoxybenzaldehyde (0.5 g) in tetrahydrofuran (10 mL) was added methyllithium (1.15 mol/L diethyl ether solution, 3.4 mL) at −78° C., and the mixture was stirred at the same temperature for 1 hour. Then the mixture was stirred at room temperature for 30minutes. To the reaction mixture was added a saturated aqueous ammonium chloride solution, and the resulting mixture was extracted with diethyl ether. The extract was washed with water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (0.45 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

n-Butyl lithium (3.9 mls of 1.14M in hexane) was added dropwise to a solution of 3-fluoroanisole (0.45 mls) in dry tetrahydrofuran (10 mls) at -75° under nitrogen. The solution was kept at -75° for 1 hour, and then acetaldehyde (0.68 mls) was added dropwise and the mixture allowed to warm up. 2M Hydrochloric acid (20 mls) was added, the mixture was extracted with ether, the organic solution was dried (MgSO4) and the solvent was evaporated. The product was distilled to give the title compound as an oil (0.4 g). NMR (CDCl3) δ 7.17 (1H, d of t, 4-H), 6.75-6.6(2H, m, 3-H, 5-H), 5.24(1H, m, CHO--), 3.89(3H, s, OCH3), 3.27 (1H, d OH), 1.56(3H, d, CH3).
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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